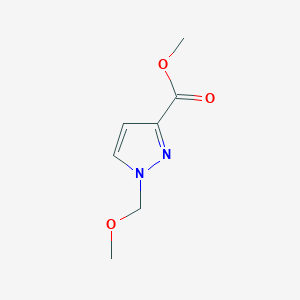
Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and applications in various fields of chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates involves a cyclocondensation reaction under ultrasound irradiation, which significantly reduces reaction times and improves yields . Similarly, the synthesis of methyl 4-aminopyrrole-2-carboxylates is performed using a relay catalytic cascade reaction, demonstrating the versatility of pyrazole synthesis strategies . Another example is the direct synthesis of substituted pyrazoles through a 3+2 annulation method, which is characterized by the cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Single crystal X-ray diffraction studies are commonly used to confirm the 3D molecular structure of these compounds . The crystal structure is typically stabilized by intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, the thermolysis of certain pyrazole derivatives can generate reactive intermediates that react with alkenes to give new products, as seen in the synthesis of pyrazolooxazines . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the outcome of nucleophilic and electrophilic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the absorption and emission spectra of these compounds can vary depending on the substituents present, which also affects their optical properties . The thermal stability of these compounds can be assessed using techniques like TG-DTG, and they are often found to be stable up to certain temperatures . Computational methods such as DFT calculations can be used to predict and analyze the electronic structures, vibrational frequencies, and other properties of these compounds .
Scientific Research Applications
Synthesis and Pharmacological Properties
Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate and its derivatives have been utilized significantly in the synthesis of various pharmacologically active compounds. For instance, Menozzi et al. (1994) documented the synthesis of 1-Aryl-1H-pyrazole-5-acetic acids through a reaction involving methyl 1-aryl-5-(methoxymethyl)-1H-pyrazole-4-carboxylates. Some of these synthesized acids demonstrated strong anti-inflammatory and analgesic activities in animal models, along with moderate antipyretic and in vitro platelet antiaggregating effects (Menozzi et al., 1994).
Thermolysis and Cycloaddition
Zhulanov et al. (2017) explored the thermolysis of methyl 3-acyl-1-[(diphenylmethylidene)amino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates to generate pyrazolooxazines through [4 + 2]-cycloaddition of azomethine imines to alkenes. This process involves the formation of 4-acyl-1-(diphenylmethylidene)-3-(methoxycarbonyl)-1H-pyrazol-1-ium-5-olates and their subsequent reaction with alkenes to yield the targeted methyl 3-acyl-7,7-diphenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylates (Zhulanov et al., 2017).
Auxin Activities and Agricultural Relevance
Yue et al. (2010) synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method and connected it with 1,3,4-thiadiazole through an amido bond, creating new compounds with notable yields. These compounds were evaluated for auxin activities, and although they exhibited low auxin activities, a few of them showed antiblastic properties to wheat gemma (Yue et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 1-(methoxymethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-11-5-9-4-3-6(8-9)7(10)12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTBWBLDQMWJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC(=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)
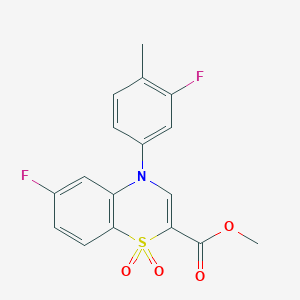

![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)
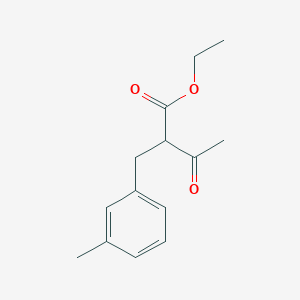
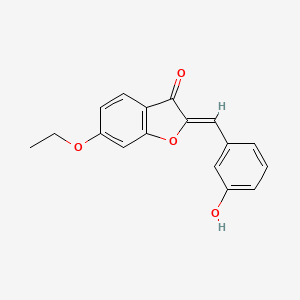
![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)
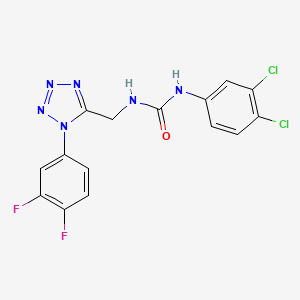
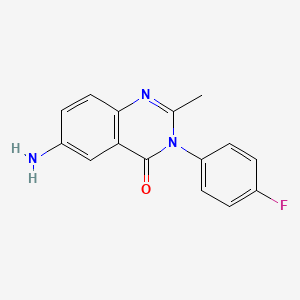
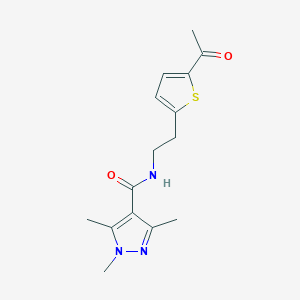
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)